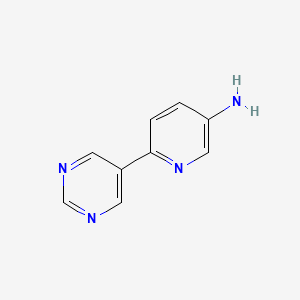
Ethyl 5-amino-6-chloropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-6-chloropyridine-2-carboxylate is a heterocyclic organic compound with a pyridine ring substituted with an amino group at the 5-position, a chlorine atom at the 6-position, and an ethyl ester group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-6-chloropyridine-2-carboxylate typically involves the chlorination of a pyridine derivative followed by esterification and amination reactions. One common method includes the chlorination of 2-ethylpyridine-5-carboxylate using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The resulting 6-chloro-2-ethylpyridine-5-carboxylate is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various derivatives, such as the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiols in polar solvents under reflux conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl, thiol, or alkyl-substituted derivatives.
Applications De Recherche Scientifique
Ethyl 5-amino-6-chloropyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its versatile reactivity and functional groups.
Mécanisme D'action
The mechanism of action of Ethyl 5-amino-6-chloropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and ester groups can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can enhance lipophilicity and membrane permeability. These interactions can influence various molecular pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Chloropyridine: A halogenated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another isomer with applications in organic synthesis and material science.
4-Chloropyridine: Used as an intermediate in the production of various chemicals and pharmaceuticals.
Uniqueness: Ethyl 5-amino-6-chloropyridine-2-carboxylate is unique due to the presence of both amino and ester functional groups, which provide a versatile platform for further chemical modifications. Its specific substitution pattern on the pyridine ring also imparts distinct reactivity and biological activity compared to other chloropyridine derivatives.
Propriétés
Formule moléculaire |
C8H9ClN2O2 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
ethyl 5-amino-6-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-4-3-5(10)7(9)11-6/h3-4H,2,10H2,1H3 |
Clé InChI |
GFHAARCXFQKMGX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=C(C=C1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![imino[N'-(2-methoxyphenyl)carbamimidamido]methanaminium](/img/structure/B11728342.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728345.png)
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11728353.png)
![5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11728360.png)
![benzyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728365.png)

![1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B11728394.png)
![7-(2-aminoethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11728402.png)
![2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol](/img/structure/B11728409.png)
![[(4-Methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine](/img/structure/B11728413.png)
![{[(3-Methoxyphenyl)methylidene]amino}thiourea](/img/structure/B11728415.png)
![5-Bromothieno[2,3-b]pyridin-3-amine](/img/structure/B11728420.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine](/img/structure/B11728429.png)
